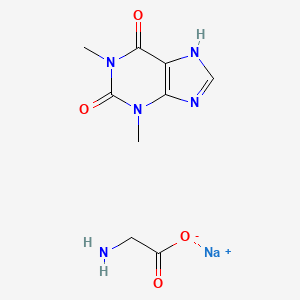
茶碱钠甘氨酸盐
描述
茶碱钠甘氨酸盐是一种化合物,它将茶碱(一种甲基黄嘌呤衍生物)与甘氨酸(一种氨基酸)结合在一起。 该化合物以其利尿作用、平滑肌松弛作用、支气管扩张作用、心脏作用和中枢神经系统兴奋作用而闻名 。 它主要用于治疗哮喘和慢性阻塞性肺病 (COPD) 等呼吸系统疾病 .
科学研究应用
茶碱钠甘氨酸盐具有多种科学研究应用:
作用机制
茶碱钠甘氨酸盐通过多种机制发挥其作用:
磷酸二酯酶抑制: 它抑制磷酸二酯酶,导致环 AMP 水平升高,从而使平滑肌松弛并扩张支气管.
腺苷受体阻断: 它阻断腺苷受体,防止支气管收缩并促进支气管扩张.
组蛋白脱乙酰酶激活: 它激活组蛋白脱乙酰酶,具有抗炎作用.
生化分析
Biochemical Properties
Theophylline sodium glycinate plays a significant role in various biochemical reactions. Theophylline, the active component, acts as a phosphodiesterase inhibitor, adenosine receptor blocker, and histone deacetylase activator . These interactions lead to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) within cells, which in turn promote bronchodilation and reduce inflammation . Theophylline sodium glycinate interacts with enzymes such as phosphodiesterase, proteins like adenosine receptors, and other biomolecules involved in inflammatory pathways .
Cellular Effects
Theophylline sodium glycinate exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . Theophylline sodium glycinate increases intracellular cAMP levels, leading to the activation of protein kinase A (PKA), which then phosphorylates target proteins involved in smooth muscle relaxation and anti-inflammatory responses . Additionally, it inhibits the synthesis of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and leukotrienes, thereby reducing inflammation and enhancing bronchodilation .
Molecular Mechanism
The molecular mechanism of action of theophylline sodium glycinate involves several key interactions. Theophylline competitively inhibits type III and type IV phosphodiesterase (PDE), the enzymes responsible for breaking down cAMP in smooth muscle cells . This inhibition results in increased cAMP levels, leading to bronchodilation . Theophylline also binds to the adenosine A2B receptor, blocking adenosine-mediated bronchoconstriction . Furthermore, theophylline sodium glycinate activates histone deacetylase, which modulates gene expression by altering chromatin structure .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of theophylline sodium glycinate change over time. The compound exhibits stability and maintains its bronchodilator and anti-inflammatory properties over extended periods . Theophylline sodium glycinate may undergo degradation under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that theophylline sodium glycinate can sustain its therapeutic effects on cellular function in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of theophylline sodium glycinate vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces bronchoconstriction and inflammation without causing significant adverse effects . At higher doses, theophylline sodium glycinate may induce toxic effects such as gastrointestinal disturbances, cardiac arrhythmias, and central nervous system stimulation . Threshold effects have been observed, indicating that there is a narrow therapeutic window for the safe and effective use of theophylline sodium glycinate .
Metabolic Pathways
Theophylline sodium glycinate is involved in several metabolic pathways. Theophylline is extensively metabolized in the liver via cytochrome P450 enzymes, particularly CYP1A2 . It undergoes N-demethylation and hydroxylation to form metabolites such as 1,3-dimethyluric acid, 1-methylxanthine, and 3-methylxanthine . These metabolites are then excreted in the urine. The interaction of theophylline sodium glycinate with metabolic enzymes can affect metabolic flux and alter metabolite levels .
Transport and Distribution
Theophylline sodium glycinate is transported and distributed within cells and tissues through various mechanisms. The compound is absorbed into the bloodstream and distributed to target tissues, including the lungs, where it exerts its therapeutic effects . Theophylline sodium glycinate interacts with transporters and binding proteins that facilitate its uptake and distribution within cells . The localization and accumulation of the compound in specific tissues are influenced by factors such as blood flow, tissue permeability, and binding affinity .
Subcellular Localization
The subcellular localization of theophylline sodium glycinate plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and receptors . Theophylline sodium glycinate may also be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound exerts its effects at the appropriate sites within the cell .
准备方法
茶碱钠甘氨酸盐通过将茶碱与甘氨酸以近似等摩尔比例结合来制备。 将该混合物用额外摩尔的甘氨酸缓冲 。 制备过程包括将茶碱溶解在氢氧化钠中,然后加入甘氨酸直至溶液澄清 。 将所得化合物在 105°C 下干燥 4 小时以获得最终产物 .
化学反应分析
茶碱钠甘氨酸盐会发生各种化学反应,包括:
氧化: 茶碱可以被氧化生成 1,3-二甲基尿酸.
还原: 茶碱的还原作用不太常见,但在特定条件下会发生。
这些反应中常用的试剂包括细胞色素 P450 酶,它介导茶碱的氧化 。 这些反应形成的主要产物包括 1,3-二甲基尿酸、1-甲基黄嘌呤和 3-甲基黄嘌呤 .
相似化合物的比较
茶碱钠甘氨酸盐与其他甲基黄嘌呤衍生物类似,例如:
属性
IUPAC Name |
sodium;2-aminoacetate;1,3-dimethyl-7H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2.C2H5NO2.Na/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;3-1-2(4)5;/h3H,1-2H3,(H,8,9);1,3H2,(H,4,5);/q;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJQWRAOMFRHTQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(C(=O)[O-])N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N5NaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60905845 | |
| Record name | Sodium aminoacetate--1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60905845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
8000-10-0, 10092-68-9 | |
| Record name | Theophylline sodium glycinate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008000100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine, sodium salt, compd. with theophylline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010092689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium aminoacetate--1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60905845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | THEOPHYLLINE SODIUM GLYCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S36N8T753 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![sodium;7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B1264711.png)
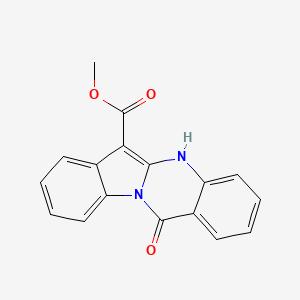
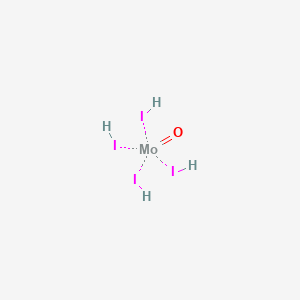
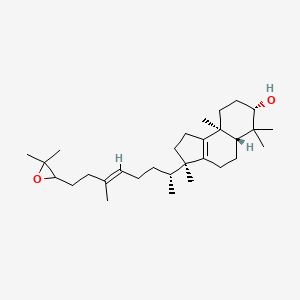

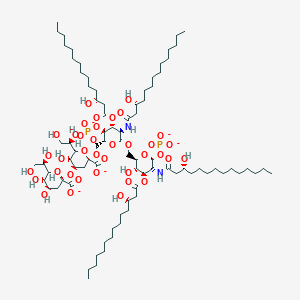
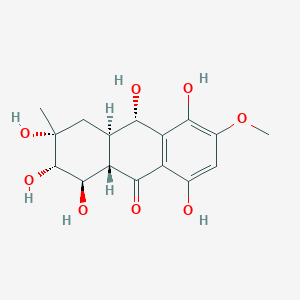
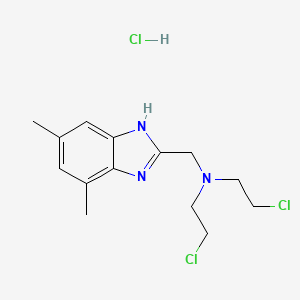
![(2S,3R,4S,5S,6R)-2-[4-[(3R,3Ar,6S,6aS)-6-[3,5-dimethoxy-4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1264726.png)
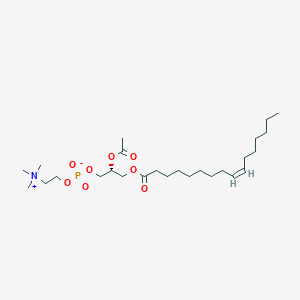
![(2R)-N2-[2-(4-bicyclo[2.2.1]heptanyl)ethyl]-N1-[(2R,3R)-3-methyl-1-(methylamino)pentan-2-yl]hexane-1,2-diamine](/img/structure/B1264730.png)

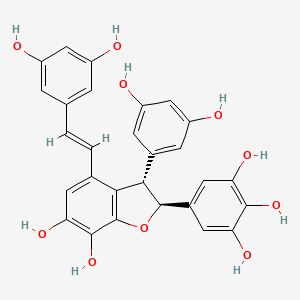
![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B1264735.png)
